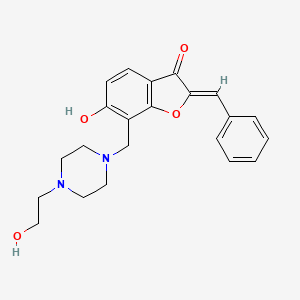

(Z)-2-benzylidene-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-benzylidene-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c25-13-12-23-8-10-24(11-9-23)15-18-19(26)7-6-17-21(27)20(28-22(17)18)14-16-4-2-1-3-5-16/h1-7,14,25-26H,8-13,15H2/b20-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYWJMAZTDVBFG-ZHZULCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-benzylidene-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, is part of a larger class of benzofuran derivatives, which are known for various pharmacological properties including cytotoxicity, anti-inflammatory effects, and antimicrobial activity.

Structural Characteristics

The compound's structure includes a benzofuran core, which is a common motif in many biologically active molecules. The presence of the hydroxyl group and the piperazine moiety enhances its solubility and biological interaction potential. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to (Z)-2-benzylidene derivatives have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar structural motifs exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 and HeLa, indicating promising antiproliferative activity .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 58 | Apoptosis induction via ROS generation |

| Compound B | HeLa | 45 | Inhibition of tubulin polymerization |

| (Z)-2-benzylidene derivative | K562 | 50 | Caspase activation leading to apoptosis |

Anti-inflammatory Effects

Benzofuran derivatives have also been noted for their anti-inflammatory properties. Research indicates that certain benzofuran compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating their potential in managing chronic inflammatory diseases .

Table 2: Anti-inflammatory Effects of Benzofuran Derivatives

| Compound | Cytokine Inhibition (%) | Mechanism |

|---|---|---|

| Compound C | TNF-α (93.8%) | NF-κB pathway suppression |

| Compound D | IL-6 (71%) | Inhibition of signaling pathways |

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been explored, with some compounds showing efficacy against bacterial pathogens. For example, certain derivatives were identified as potent inhibitors of bacterial chorismate synthase, an essential enzyme in bacterial metabolism . This suggests that (Z)-2-benzylidene derivatives could also exhibit antibacterial activity.

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of several benzofuran derivatives on K562 leukemia cells. The results indicated that specific substitutions on the benzofuran ring significantly influenced the cytotoxicity and apoptosis induction capabilities of these compounds. Notably, one derivative increased caspase 3 and 7 activities by over 200% after 48 hours of exposure, suggesting a strong pro-apoptotic effect .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, a benzofuran derivative was tested for its ability to modulate inflammatory responses in macrophage cells. The compound effectively reduced the levels of inflammatory mediators and inhibited NF-κB activation by nearly 90%, showcasing its potential as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-2-benzylidene-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one exhibit anticancer properties. For instance, Mannich bases derived from piperazine have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) . The structural features of this compound may enhance its efficacy against such malignancies.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar benzofuran derivatives have been investigated for their effectiveness against bacterial and fungal pathogens. Studies have shown that compounds with hydroxyl groups can enhance antimicrobial action due to their ability to disrupt microbial membranes .

Neuroactive Effects

The piperazine moiety in the structure is known for its neuroactive properties. Compounds containing piperazine rings have been explored for their ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders . Further research could elucidate the specific mechanisms through which this compound exerts neuroprotective effects.

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several Mannich bases on MCF-7 cell lines. Among the tested compounds, those with structural similarities to (Z)-2-benzylidene derivatives exhibited IC50 values lower than 2 μg/mL, indicating strong anticancer activity . This highlights the potential of this compound in cancer therapeutics.

Study 2: Antimicrobial Testing

In vitro testing against standard bacterial strains revealed that compounds similar to (Z)-2-benzylidene derivatives displayed significant antimicrobial activity. The presence of hydroxyl groups was correlated with enhanced efficacy against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural differences and inferred properties between the target compound and analogs:

Analysis of Substituent Effects

Benzylidene Modifications

- However, steric bulk may reduce binding affinity .

- Ethyl Group : The 4-ethyl substituent elevates lipophilicity, possibly improving membrane permeability but reducing aqueous solubility.

- Thienylmethylene : The sulfur atom in the thiophene ring introduces distinct electronic properties (e.g., polarizability), which may alter binding kinetics compared to purely aromatic systems.

Piperazine/Piperidine Variations

Research Implications and Gaps

- Pharmacological Potential: The hydroxyethyl-piperazine moiety in the target compound and ’s analog may favor interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural resemblance to bioactive amines .

- Data Limitations : Experimental data on solubility, stability, and bioactivity are absent in the provided evidence. Further studies should prioritize:

- Comparative solubility assays (e.g., logP measurements).

- In vitro binding assays against relevant biological targets.

Q & A

Q. How can the synthetic route for (Z)-2-benzylidene-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one be optimized to improve yield and stereochemical purity?

Methodological Answer:

- Reaction Conditions: Utilize a base-catalyzed aldol condensation between 6-hydroxy-7-(piperazinylmethyl)benzofuran-3(2H)-one and substituted benzaldehydes. Adjust solvent polarity (e.g., ethanol or DMF) to enhance solubility of intermediates .

- Substituent Effects: Incorporate electron-withdrawing groups (e.g., nitro or halogens) on the benzaldehyde moiety to stabilize the benzylidene intermediate and favor the (Z)-isomer .

- Purification: Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (C18 column, methanol/water mobile phase) to isolate the (Z)-isomer .

Q. What analytical techniques are recommended for confirming the structural identity of this compound?

Methodological Answer:

Q. How can researchers develop a validated HPLC method for quantifying this compound in reaction mixtures?

Methodological Answer:

- Column Selection: Use a C18 column (250 × 4.6 mm, 5 µm) with UV detection at 254 nm (optimal for benzofuran absorbance) .

- Mobile Phase: Optimize a gradient of methanol and sodium perchlorate buffer (pH 2.7–4.6) to resolve polar impurities (e.g., unreacted piperazine derivatives) .

- Validation Parameters:

Advanced Research Questions

Q. What experimental strategies can address stability challenges and degradation pathways of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base buffers) to identify degradation products .

- LC-MS Analysis: Characterize degradation impurities (e.g., hydrolyzed benzofuran or oxidized piperazine) using high-resolution mass spectrometry .

- Stabilization: Incorporate antioxidants (e.g., BHT) or lyophilization for long-term storage .

Q. How might researchers investigate the compound’s mechanism of action in biological systems despite limited prior data?

Methodological Answer:

- Target Prediction: Use molecular docking (e.g., AutoDock Vina) to screen against kinases or GPCRs, leveraging the piperazine moiety’s affinity for these targets .

- In Vitro Assays:

- Data Validation: Cross-validate results with siRNA knockdown or competitive binding assays to confirm target engagement.

Q. How should contradictions in reported biological activity data be resolved?

Methodological Answer:

- Experimental Variables: Control for batch-to-batch variability in compound purity (e.g., residual solvents, stereoisomers) via rigorous QC protocols .

- Assay Reproducibility: Replicate studies across multiple cell lines (primary vs. immortalized) and animal models (e.g., xenograft vs. syngeneic) .

- Meta-Analysis: Apply statistical tools (e.g., weighted Z-scores) to harmonize data from disparate studies, prioritizing results from validated assays (e.g., NIH/NCI protocols).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.